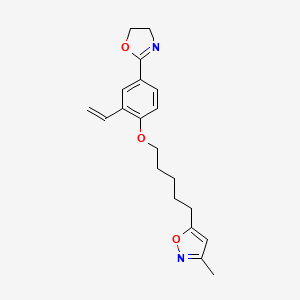

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-

CAS No.: 105663-64-7

Cat. No.: VC17318503

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105663-64-7 |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C20H24N2O3/c1-3-16-14-17(20-21-10-12-24-20)8-9-19(16)23-11-6-4-5-7-18-13-15(2)22-25-18/h3,8-9,13-14H,1,4-7,10-12H2,2H3 |

| Standard InChI Key | RQESIYBZQITHTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C |

Introduction

Structural Characterization and Molecular Identity

Core Molecular Architecture

The compound’s molecular formula, C₂₀H₂₄N₂O₃, reflects a 340.4 g/mol molecular weight, with a pentyl chain (-C₅H₁₀-) bridging a 3-methylisoxazole ring and a substituted phenyl group . Critical structural features include:

-

Isoxazole Core: A five-membered aromatic ring with oxygen and nitrogen at positions 1 and 2, respectively, and a methyl group at position 3.

-

Phenyl Substituent: A para-substituted oxazoline ring (4,5-dihydro-2-oxazolyl) and an ortho-ethenyl group (-CH=CH₂) .

-

Pentyl Linker: A flexible alkyl chain connecting the isoxazole and phenyl moieties, influencing conformational dynamics.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-[5-[4-(4,5-Dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole | |

| SMILES | CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C | |

| InChIKey | RQESIYBZQITHTL-UHFFFAOYSA-N |

The ethenyl group at the phenyl ring’s ortho position introduces steric effects, potentially modulating interactions with biological targets. Meanwhile, the oxazoline ring (a partially saturated oxazole) contributes to hydrogen-bonding capabilities due to its NH group .

Synthetic Methodologies and Challenges

Reported Synthesis Strategies

While explicit protocols for this compound remain undisclosed, analogous isoxazole derivatives are synthesized via:

-

Multi-Step Condensation: Combining hydroxylamine derivatives with aldehydes and active methylene compounds under solvothermal conditions .

-

Oxazoline Ring Formation: Cyclization of β-hydroxyamides using dehydrating agents, followed by coupling to the isoxazole-pentyl intermediate.

Table 2: Comparative Synthesis Approaches for Isoxazole Derivatives

For the target compound, a plausible route involves:

-

Knoevenagel Condensation: To form the ethenyl-phenyl intermediate.

-

Oxazoline Cyclization: Using hydroxylamine hydrochloride under elevated temperatures .

-

Etherification: Coupling the pentyl-isoxazole moiety via nucleophilic substitution.

Challenges include regioselectivity in oxazoline formation and purification of the hydrophobic final product .

Physicochemical and Spectroscopic Properties

Spectral Data and Analysis

Although experimental spectra for this compound are unavailable, analogous isoxazoles exhibit:

-

IR Absorption: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1605 cm⁻¹ (C=N) .

-

¹H NMR: Signals for the ethenyl group (δ 5.2–6.8 ppm) and oxazoline NH (δ 3.0 ppm) .

-

¹³C NMR: Resonances for the isoxazole C-3 (δ 98–105 ppm) and oxazoline C-2 (δ 165 ppm) .

The pentyl linker’s protons are expected to appear as a multiplet at δ 1.2–1.8 ppm, while the methyl group on the isoxazole ring resonates as a singlet near δ 2.3 ppm .

Hypothesized Biological Activities and Applications

Mechanistic Insights from Structural Analogues

Isoxazole derivatives are renowned for:

-

Antimicrobial Activity: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .

-

Anti-Inflammatory Effects: COX-2 enzyme inhibition, reducing prostaglandin synthesis.

-

Anticancer Potential: Inducing apoptosis through kinase pathway modulation.

The ethenyl group may enhance membrane permeability, while the oxazoline moiety could chelate metal ions in enzymatic active sites .

| Target | Mechanism | Structural Basis |

|---|---|---|

| Bacterial Topoisomerase | DNA gyrase inhibition | Oxazoline-metal ion interaction |

| Cyclooxygenase-2 (COX-2) | Competitive inhibition of arachidonate | Hydrophobic pentyl linker binding |

Future Research Directions

Priority Areas for Investigation

-

Synthesis Optimization: Testing DES-mediated protocols to improve yield and sustainability .

-

In Vitro Screening: Evaluating antimicrobial efficacy against ESKAPE pathogens and cytotoxicity in cancer cell lines.

-

Computational Modeling: Docking studies to predict interactions with COX-2 and topoisomerase IV.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume